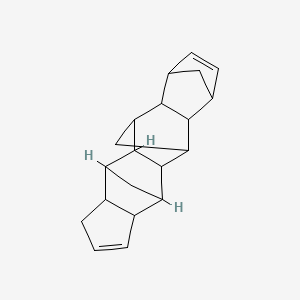

Tetra-cyclopentadiene

Description

Properties

CAS No. |

23197-86-6 |

|---|---|

Molecular Formula |

C20H24 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene |

InChI |

InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2 |

InChI Key |

PWIYIZVNRLAFOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentadiene Tetramers

Mechanistic Investigations of Thermal Oligomerization

Thermal oligomerization represents a classical approach to synthesizing higher-order oligomers of cyclopentadiene (B3395910) (CPD). This method relies on the intrinsic reactivity of CPD, which acts as both a diene and a dienophile, leading to a cascade of cycloaddition reactions.

The formation of cyclopentadiene tetramers through thermal means is a direct consequence of sequential Diels-Alder reactions. The process begins with the dimerization of two cyclopentadiene monomers (C₅H₆) to form dicyclopentadiene (B1670491) (DCPD, C₁₀H₁₂). acs.org This [4+2] cycloaddition reaction is reversible, and heating DCPD allows for the regeneration of the CPD monomer, a process known as "cracking". wikipedia.org

The progression to higher oligomers occurs when a dicyclopentadiene molecule reacts with another cyclopentadiene monomer. This subsequent Diels-Alder reaction yields tricyclopentadiene (TCPD, C₁₅H₁₈). researchgate.netresearchgate.net The reaction cascade can continue, with the trimer reacting with another CPD monomer to form the tetramer. This stepwise addition mechanism allows for the formation of a distribution of oligomers, including trimers, tetramers, and pentamers. researchgate.netresearchgate.net The formation of these higher oligomers is observed when cyclopentadiene is heated at elevated temperatures for extended periods. researchgate.net

The fundamental reaction pathway is as follows:

Dimerization: CPD + CPD → Dicyclopentadiene (DCPD)

Trimerization: DCPD + CPD → Tricyclopentadiene (TCPD)

Tetramerization: TCPD + CPD → Tetracyclopentadiene

This progressive buildup is characteristic of the thermal oligomerization process, where the product of one cycloaddition becomes a reactant for the next, leading to a complex mixture of higher-order structures. researchgate.netgoogle.com

The distribution of oligomers in the final product mixture is highly sensitive to the reaction conditions, including temperature, pressure, and reaction time. researchgate.net Controlling these parameters is crucial for targeting a specific oligomer, such as the tetramer.

Temperature: Reaction temperature significantly impacts both the rate of reaction and the product distribution. While higher temperatures accelerate the Diels-Alder reactions, they also favor the formation of higher oligomers (C₂₀ and above). researchgate.netresearchgate.netgoogle.com For instance, studies on the synthesis of tricyclopentadiene have shown that increasing the temperature to 150°C enhances the yield, but excessively high temperatures can lead to the formation of the tetramer as an undesired by-product or cause thermal decomposition of the desired oligomers. google.comuct.ac.za Research indicates that temperatures in the range of 150°C to 220°C are typically employed for thermal oligomerization. researchgate.net

Pressure: An increase in reaction pressure can positively influence the reaction rate and the yield of oligomers. researchgate.net Higher pressure can facilitate the cycloaddition, particularly at lower temperatures, leading to a greater conversion of the starting materials into higher oligomers. google.com

Reaction Time: The duration of the reaction is another critical factor. Longer reaction times generally lead to a higher conversion of lower oligomers into higher ones. colab.ws For example, in the synthesis of trimer, extending the reaction time can increase the yield, but it also raises the probability of forming tetramers and other heavier products. uct.ac.za

The table below summarizes the general effects of reaction conditions on the thermal oligomerization of cyclopentadiene.

| Reaction Condition | Effect on Oligomer Distribution | Research Finding |

| Temperature | Higher temperatures increase the rate and favor the formation of higher oligomers (tetramers, pentamers). researchgate.netresearchgate.net | At 150°C, TCPD yield reached up to 50%, but higher temperatures risk the formation of more higher oligomers. google.com |

| Pressure | Increased pressure enhances the reaction rate and yield of higher oligomers. researchgate.net | The yield of TCPD increased from 11.66% at 100 kPa to 28.34% at 900 kPa after 5.5 hours at 130°C. google.com |

| Time | Longer reaction times lead to increased conversion to higher oligomers. colab.ws | In catalytic synthesis of TCPD, overlong reaction times can easily generate the cyclopentadiene tetramer as a by-product. uct.ac.za |

| Solvent | Can influence the ratio of isomers in the product. researchgate.net | The ratio of tricyclopentadiene isomers can be adjusted by using different solvents. researchgate.net |

Catalytic Approaches to Tetramer Synthesis

Catalytic methods provide an alternative to thermal oligomerization, offering the potential for greater control over product selectivity and reaction conditions. These approaches often employ transition metal complexes to direct the formation of specific oligomers.

Certain transition metal catalysts can promote the addition polymerization of dicyclopentadiene to form specific oligomers. A notable example is the Ziegler-Natta type system TiCl₄/Et₂AlCl (Titanium tetrachloride/Diethylaluminum chloride), which has been used to catalyze the oligomerization of DCPD. researchgate.net This catalytic system selectively activates the norbornene-type double bond of the DCPD monomer, leading to oligomers containing 2,3-enchained units. researchgate.netresearchgate.net

Under specific conditions, this system has proven effective in producing a stereoregular, crystalline tetramer. researchgate.netresearchgate.net The formation of this specific tetramer highlights the ability of transition metal catalysts to control the stereochemistry and degree of polymerization, an advantage not typically afforded by thermal methods. The reaction proceeds via a vinyl-type coordination polymerization mechanism rather than a ring-opening metathesis polymerization (ROMP). researchgate.net

Another approach involves using a nickel complex, Ni(PPh₃)₂Cl₂ with zinc powder as a co-catalyst, primarily for the synthesis of tricyclopentadiene. uct.ac.za However, it was noted that reaction conditions such as high temperature or prolonged time could lead to the formation of the tetramer as a by-product, indicating that the catalytic pathway can be extended to produce higher oligomers. uct.ac.za

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium activated with methylaluminoxane (B55162) (MAO), are highly effective for olefin oligomerization and polymerization. researchgate.netmdpi.com While often used for producing high molecular weight polymers, these systems can also be tuned to generate short-chain oligomers. mdpi.com

Studies using zirconocene (B1252598) catalysts, such as Cp₂ZrCl₂ (where Cp = cyclopentadienyl), have demonstrated the formation of oligomeric products from alkenes, including distributions of dimers, trimers, and tetramers. mdpi.comnih.gov For example, the oligomerization of 1-pentene (B89616) catalyzed by a bimetallic cyclopentadienyl (B1206354) complex yielded 10% dimers, 20% trimers, and 20% tetramers. nih.gov The copolymerization of ethylene (B1197577) with dicyclopentadiene has also been successfully achieved using a metallocene catalyst, rac-dimethylsilylbis(indenyl)zirconium dichloride, demonstrating the compatibility of these catalysts with cyclopentadiene-based monomers. researchgate.net

A potential strategy for targeted tetramer synthesis involves a two-step catalytic process. First, a zirconocene/MAO system can be used to selectively dimerize an alkene. Subsequently, the resulting dimers can be converted into tetramers using a different catalytic system, such as TiCl₄-Et₂AlCl. nih.gov This highlights the versatility of metallocene systems in producing the building blocks for higher oligomers. The structure of the metallocene, including the ligands attached to the metal center, plays a critical role in determining the product distribution. researchgate.netmdpi.com

The design of the ligands surrounding the transition metal center is a primary strategy for controlling the outcome of catalytic oligomerization. The steric and electronic properties of the ligands directly influence the catalyst's activity and selectivity. numberanalytics.comrsc.org

Steric Hindrance: The bulkiness of the ligands on the metal center can dictate the degree of oligomerization. For instance, in ethylene oligomerization with titanium-based metallocenes, larger cyclopentadienyl structures are beneficial for trimerization selectivity, as the steric crowding around the active site can hinder the insertion of further monomer units, thereby preventing polymerization to higher molecular weights. rsc.org This principle can be applied to control the chain length in cyclopentadiene oligomerization. The use of bulky substituents on cyclopentadienyl ligands is a known method to modify catalyst performance. uct.ac.zaifpenergiesnouvelles.fr

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the electronic state of the metal center, which in turn affects its reactivity. acs.orgnumberanalytics.com The basicity of the metal center, modulated by the ligands, can impact its interaction with the monomer and the growing oligomer chain.

The table below outlines key ligand design principles and their effects on catalysis.

| Ligand Design Principle | Effect on Catalysis | Example |

| Steric Bulk | Influences selectivity by controlling access to the metal center; can limit chain growth. rsc.org | Alkyl-substituted pentaphenyl-cyclopentadiene ligands showed selectivity toward higher olefins (C₁₂ and C₁₈) in 1-hexene (B165129) oligomerization. uct.ac.za |

| Electronic Properties | Modulates the reactivity of the metal center through σ-donation and π-backbonding. numberanalytics.com | The basicity of Ru-Ru bonds in dinuclear complexes is shown to be highly dependent on the electronic nature of the cyclopentadienyl ligand substituents. acs.org |

| Bridging Groups (ansa-complexes) | Creates a more rigid and defined coordination geometry, affecting stereoselectivity and activity. researchgate.netmdpi.com | The use of ansa-indenyl ligands like (EBI)ZrCl₂ and (SBI)ZrCl₂ led to the formation of isotactic poly(1-pentene). mdpi.com |

| Ligand Type | The choice of ligand (e.g., cyclopentadienyl, indenyl, fluorenyl) directly impacts product composition. researchgate.net | Copolymerization of ethylene and 1-hexene with different zirconocenes (Cp₂ZrCl₂, (CH₃)₂SiCp₂ZrCl₂, C₂H₄[Ind]₂ZrCl₂) resulted in different product compositions. researchgate.net |

Stereoselective and Enantioselective Synthesis of Fused Polycyclopentadiene Systems

Achieving stereocontrol over the sequential cycloadditions required for tetramer synthesis is paramount for accessing structurally pure materials. The complexity arises from the fact that each addition of a cyclopentadiene unit creates new stereocenters and presents a new, more complex dienophile for the subsequent reaction. The trimer, for instance, possesses multiple inequivalent double bonds, and each can be approached by the incoming diene from two different faces (endo or exo), leading to a proliferation of possible stereoisomers. Research in this area is dedicated to orchestrating this entire sequence to favor the formation of a single product.

The most successful strategy for controlling the stereochemical outcome of cyclopentadiene oligomerization involves the use of chiral catalysts, particularly chiral Lewis acids. These catalysts function by coordinating to the dienophile (the growing oligomer chain), which both activates it toward cycloaddition and creates a defined chiral environment around the reaction site. This chiral pocket sterically hinders one approach of the incoming diene, thereby favoring addition to a specific face and controlling the stereochemistry of the newly formed stereocenters.

Several classes of catalysts have been investigated for their ability to mediate these cycloaddition cascades:

Copper(II)-Bis(oxazoline) Complexes: Chiral complexes of copper(II) with bis(oxazoline) (BOX) ligands have proven effective in catalyzing the Diels-Alder reaction between cyclopentadiene and various dienophiles. In the context of oligomerization, these catalysts can induce high levels of enantioselectivity in the initial dimerization step and maintain influence over subsequent additions, although control can diminish as the oligomer becomes larger and more sterically encumbered [14, 15].

Chiral Boron-Based Catalysts: A significant breakthrough in this field came from the development of chiral boron-based catalysts. Specifically, vaulted biaryl monophosphite-derived boroxinate catalysts, reported by Wulff and colleagues, have demonstrated exceptional ability to control the entire oligomerization cascade from monomer to tetramer [16, 17]. These catalysts create a deep chiral pocket that effectively envelops the growing oligomer, dictating the facial selectivity of each successive cyclopentadiene addition. This "processive" catalysis allows for the synthesis of highly enantioenriched trimers and tetramers from achiral starting materials in a single operation.

The table below summarizes the performance of representative chiral catalysts in promoting the enantioselective oligomerization of cyclopentadiene.

The formation of a specific tetra-cyclopentadiene isomer is the ultimate test of a stereocontrolled cascade reaction. The immediate precursor, tricyclopentadiene, is a complex dienophile with three distinct, electronically similar C=C double bonds. A successful catalyst must therefore exhibit exceptional selectivity, directing the fourth and final cyclopentadiene molecule to add to a specific double bond on the trimer and from a specific face (endo or exo).

Research has shown that the vaulted boroxinate catalysts are uniquely capable of this level of control . The catalyst not only initiates the cascade with high enantioselectivity but also shepherds the growing oligomer through each stage. In the critical final step, the chiral pocket of the catalyst binds the trimer in such a way that only one of its double bonds is sterically accessible for the cycloaddition. This remarkable substrate recognition and control leads to the formation of a single major tetramer stereoisomer out of the many that are theoretically possible.

The stereochemical pathway can be described by the sequence of cycloadditions. For example, a common pathway involves an initial endo addition, followed by a second endo addition, and a third endo addition, leading to the all-endo tetramer. The catalyst's structure dictates this preference, effectively programming the stereochemical outcome of the entire four-component assembly. The ability to generate a single, optically pure C₂₀H₂₄ hydrocarbon with eight stereocenters from a simple C₅H₆ monomer highlights the power of modern asymmetric catalysis.

The following table details the specific outcomes in the controlled synthesis of this compound, emphasizing the formation of a single predominant isomer.

Reaction Mechanisms of Cyclopentadiene Tetramerization

Diels-Alder Cycloaddition Mechanistic Pathways

The formation of tetra-cyclopentadiene from cyclopentadiene (B3395910) is not a single-step event but rather a cascade of reactions. The high reactivity of cyclopentadiene allows it to act as both a diene and a dienophile, leading to its own dimerization and subsequent oligomerization. nih.govmasterorganicchemistry.com

Normal Electron-Demand Diels-Alder in Sequential Oligomerization

The initial and fundamental step in the formation of higher cyclopentadiene oligomers is the dimerization of cyclopentadiene to form dicyclopentadiene (B1670491) (DCPD). nih.govmasterorganicchemistry.com This is a classic example of a normal electron-demand Diels-Alder reaction, where one molecule of cyclopentadiene (the diene) reacts with another (the dienophile). nih.gov This reaction is thermally driven and can proceed even at room temperature, although heating accelerates the process. libretexts.org

The formation of tricyclopentadiene (TCPD) follows, involving a Diels-Alder reaction between a molecule of cyclopentadiene and dicyclopentadiene. researchgate.net This process can be influenced by reaction conditions such as temperature and pressure. dissertationtopic.net Further sequential Diels-Alder reactions, where cyclopentadiene adds to the existing oligomer, lead to the formation of this compound and even higher oligomers. dissertationtopic.netdtic.mil These subsequent additions typically require higher temperatures to overcome the increased steric hindrance and to add to the more strained double bonds within the growing oligomer chain. libretexts.org The reaction between a TCPD molecule and a CPD molecule yields this compound. google.com It has been noted that at moderate temperatures and pressures, cyclopentadiene can react with dicyclopentadiene, leading to the formation of trimers and subsequently tetramers. google.com

Insights into Step-Growth Polymerization Towards this compound Structures

Recent research has shed light on the synthesis of well-defined polymer networks using a this compound monomer, which can be conceptualized through a step-growth polymerization framework. biopacificmip.orgacs.org In this approach, a well-defined tetra-functional cyclopentadiene monomer (an A4-type monomer) can undergo homopolymerization. acs.org This process can be monitored by techniques like differential scanning calorimetry (DSC) to follow the conversion of the cyclopentadiene end groups. acs.org This strategy, based on an A4 + A4 step-growth polymerization, provides a pathway to single-component polymer materials with more defined and tunable properties. acs.org This contrasts with uncontrolled polymerizations and allows for the creation of materials with specific characteristics, such as a near-room-temperature glass transition temperature and elastomeric behavior. acs.org While the focus is on creating a polymer network, the underlying principle of linking multifunctional monomers via Diels-Alder reactions is directly relevant to the formation of discrete this compound structures.

Advanced Theoretical and Computational Mechanistic Investigations

Computational chemistry has become an indispensable tool for unraveling the complex reaction mechanisms involved in cyclopentadiene oligomerization.

Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics

Density Functional Theory (DFT) has been extensively used to study the Diels-Alder reactions of cyclopentadiene. cdnsciencepub.combenthamdirect.com These calculations are crucial for determining the activation energies and thermodynamic parameters of the cycloaddition steps. benthamdirect.com For instance, DFT studies have been employed to predict the relative reactivities in Diels-Alder reactions involving cyclopentadiene, providing a theoretical basis to guide synthetic efforts. cdnsciencepub.com The choice of the density functional and basis set is critical for obtaining accurate results, with functionals like B3LYP and PBE0 being commonly used. rsc.orgresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the feasibility of different reaction pathways. cdnsciencepub.comrsc.org For example, calculations can show whether a forward reaction is favored over a retro-Diels-Alder reaction under specific conditions. cdnsciencepub.com

Table 1: Examples of Computational Methods in Cyclopentadiene Reaction Studies

| Computational Method | Application in Cyclopentadiene Reactions | Reference |

| Density Functional Theory (DFT) | Predicting relative reactivities and reaction energetics. | cdnsciencepub.com |

| DFT (B3LYP/6-311+G**) | Investigating cycloreversion reactions of cyclopentadiene adducts. | rsc.org |

| DFT (PBE0/cc-pVTZ) | Modeling the [4+2]-cycloaddition of cyclopentadiene to dicyclopentadiene. | researchgate.net |

| KS-DFT/3D-RISM-SCF | Studying Diels-Alder reactions in ionic liquids. | acs.org |

Elucidation of Intermediates and Transition State Geometries

Computational studies are instrumental in visualizing the structures of intermediates and transition states, which are often fleeting and difficult to observe experimentally. researchgate.net The geometries of transition states in Diels-Alder reactions of cyclopentadiene have been optimized using computational methods to understand the stereoselectivity of the reaction. icm.edu.pl The analysis of these geometries, including the lengths of the forming bonds, provides insights into whether the reaction proceeds through a synchronous or asynchronous mechanism. nih.gov For example, in the cycloaddition of cyclopentadiene with certain dienophiles, the transition state geometry can be less distorted in an asynchronous reaction compared to a synchronous one. nih.gov Furthermore, computational analysis can identify the nature of these transition states, for instance, whether they have a biradical character. d-nb.info

Computational Models of Catalytic Reaction Cycles

While the thermal oligomerization of cyclopentadiene is well-established, catalysts can be employed to control and accelerate the process. Computational models are vital for understanding the mechanisms of these catalytic cycles. DFT calculations have been used to explore the catalytic abilities of various metal complexes in olefin oligomerization, which shares mechanistic principles with cyclopentadiene oligomerization. acs.orgacs.org These studies can elucidate the influence of the catalyst structure, such as the metal center and ligand modifications, on the energy profile of the reaction steps. acs.org By modeling the entire catalytic cycle, including steps like oxidative coupling and metallacycle growth, researchers can rationally design more efficient and selective catalysts. acs.org This computational approach allows for the in-silico screening of potential catalysts, suggesting promising candidates for experimental validation. acs.org

Alternative Oligomerization Mechanisms

While the Diels-Alder reaction is the principal and most well-documented pathway for the oligomerization of cyclopentadiene (CPD) to form its dimer, trimer, and ultimately tetramer (this compound or TeCPD), alternative mechanisms, particularly those involving electrophilic processes, can also contribute to the formation of higher oligomers under specific conditions. These alternative pathways often become relevant in the presence of acid catalysts or at elevated temperatures where cationic intermediates can be generated.

Electrophilic Cyclopentadienyl (B1206354) Attack and Condensation Phenomena

Under acidic conditions, the oligomerization of cyclopentadiene can proceed through a mechanism involving electrophilic attack. This process is distinct from the concerted pericyclic mechanism of the Diels-Alder reaction. The presence of a Brønsted or Lewis acid can lead to the protonation of a cyclopentadiene monomer or one of its oligomers, generating a carbocationic intermediate. This electrophilic species can then attack a neutral cyclopentadiene molecule, initiating a chain of condensation-type reactions that lead to the formation of higher oligomers, including tetracyclopentadiene.

The general steps for this acid-catalyzed oligomerization can be outlined as follows:

Initiation: An acid catalyst protonates a cyclopentadiene (CPD) or dicyclopentadiene (DCPD) molecule, creating a carbocation. This carbocation is the initial electrophile.

Propagation: The carbocationic species then attacks the electron-rich double bond of another neutral CPD or DCPD molecule. This results in the formation of a new, larger carbocation. This process can continue in a stepwise fashion, leading to the growth of the oligomer chain.

Termination: The reaction is terminated by the loss of a proton, regenerating the catalyst and forming a stable, unsaturated oligomer.

This mechanism is particularly relevant in processes designed to produce high-density fuels from cyclopentadiene, where solid acid catalysts like porous crystalline materials (e.g., zeolites) are employed to facilitate both oligomerization and isomerization. google.com In such systems, the formation of cyclopentadiene trimers and tetramers is a key objective. google.com

Research on the acid-catalyzed isomerization of tetrahydrotricyclopentadiene using catalysts like aluminum chloride (AlCl₃) further highlights the role of electrophilic intermediates in the chemistry of cyclopentadiene oligomers. acs.org While this study focuses on isomerization, the underlying principle of carbocation formation is central to acid-catalyzed oligomerization as well. acs.org The oligomerization of dicyclopentadiene over mesoporous catalysts also points to the involvement of acid-catalyzed pathways in the formation of tricyclopentadiene (TCPD) and tetracyclopentadiene (TeCPD). researchgate.net

The table below summarizes the key differences between the Diels-Alder and electrophilic attack mechanisms for cyclopentadiene oligomerization.

| Feature | Diels-Alder Reaction | Electrophilic Attack/Condensation |

| Mechanism | Concerted, pericyclic [4+2] cycloaddition. masterorganicchemistry.com | Stepwise, involving carbocationic intermediates. researchgate.net |

| Conditions | Typically thermal; can be catalyzed by Lewis acids. nih.govppor.az | Requires Brønsted or Lewis acid catalysts. google.comacs.org |

| Intermediates | A single, cyclic transition state. | A series of carbocationic intermediates. |

| Products | Primarily endo and exo stereoisomers of the cycloadducts. | Can lead to a complex mixture of isomers and structurally rearranged products. |

It is important to note that while the Diels-Alder pathway is the dominant route for the formation of dicyclopentadiene at room temperature, the contribution of electrophilic and condensation mechanisms can become significant at higher temperatures and in the presence of acidic catalysts, leading to the formation of a broader range of higher oligomers, including tetracyclopentadiene. google.comacs.org The complex product mixtures often observed in high-temperature oligomerization of cyclopentadiene are likely a result of the interplay between these competing reaction pathways.

Structural Characterization and Isomerism of Cyclopentadiene Tetramers

Elucidation of Complex Polycyclic Skeletons

The fundamental structure of tetra-cyclopentadiene is that of a heptacyclic system, meaning it contains seven fused rings. nih.gov This intricate polycyclic skeleton arises from three sequential Diels-Alder reactions, where a cyclopentadiene (B3395910) monomer adds to a growing oligomer. softbeam.net In each step, one molecule of cyclopentadiene acts as the diene and the other (or an existing double bond in the dimer or trimer) acts as the dienophile. softbeam.net

The connectivity of the resulting tetramer is highly complex because the addition of each cyclopentadiene unit can occur at different non-conjugated double bonds within the preceding oligomer. softbeam.net This leads to the potential for several constitutional isomers, each possessing the same molecular formula (C20H24) but with different arrangements of the fused rings. nist.govnist.gov The IUPAC name for one such isomer is heptacyclo[9.6.1.1³,⁹.1¹³,¹⁶.0²,¹⁰.0⁴,⁸.0¹²,¹⁷]icosa-5,14-diene, which underscores the molecule's elaborate bridged and fused ring structure. nih.gov

Analysis of Stereoisomeric Diversity and Configuration (e.g., endo/exo relationships)

A defining feature of the Diels-Alder reaction is the formation of stereoisomers, specifically endo and exo products. wikipedia.org This type of isomerism is crucial in understanding the structure of this compound. When two cyclic structures combine, the substituents on the dienophile can be oriented either towards the newly formed ring's longest bridge (endo) or away from it (exo). wikipedia.orglibretexts.org

| Characteristic | Endo Isomer | Exo Isomer |

|---|---|---|

| Substituent Orientation | Substituent is oriented "syn" or closest to the longest bridge of the system. wikipedia.org | Substituent is oriented "anti" or furthest from the longest bridge of the system. wikipedia.org |

| Kinetic Product | Often the kinetically favored product due to secondary orbital interactions. libretexts.org | Generally the thermodynamically more stable product. |

| Steric Hindrance | Generally experiences more steric hindrance. | Generally experiences less steric hindrance. |

Application of Advanced Spectroscopic Techniques for Structural Assignment

Determining the precise structure from the many possible isomers of this compound requires advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Detailed analysis of the proton NMR (¹H NMR) spectrum has been used to interpret the structure of the endo-cyclopentadiene tetramer. rsc.org A study utilizing a 220 Mc./sec spectrometer provided a detailed interpretation of the spectrum, allowing for the assignment of specific proton signals to their positions within the complex polycyclic framework. rsc.org For instance, distinct AB systems (pairs of coupled protons) in the high-field region of the spectrum can be characteristic of specific methylene (B1212753) bridge protons within the rigid structure. rsc.org

Other key spectroscopic techniques include:

¹³C NMR Spectroscopy : This technique complements ¹H NMR by providing information about the carbon skeleton, helping to distinguish between isomers based on the chemical environment of each carbon atom.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound, verifying the molecular formula as C20H24 (approx. 264.4 g/mol ). nih.govnist.gov

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods help identify the types of chemical bonds present and can show differences in the vibrational modes between different stereoisomers. researching.cn

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, chemical shifts, and coupling constants. rsc.orgresearchgate.net | Crucial for distinguishing between endo and exo isomers and assigning specific proton locations in the complex structure. rsc.org |

| ¹³C NMR | Reveals the number and type of carbon environments. chemicalbook.com | Helps differentiate constitutional isomers and stereoisomers by their unique carbon chemical shifts. researching.cn |

| Mass Spectrometry | Determines the precise molecular weight and fragmentation patterns. softbeam.net | Confirms the molecular formula C20H24 and helps identify the parent oligomer. nist.gov |

| IR & Raman | Identifies functional groups and provides a "fingerprint" based on molecular vibrations. researching.cn | Can distinguish between isomers based on subtle differences in their vibrational spectra. researching.cn |

Computational Prediction and Validation of Tetramer Isomeric Forms

Given the large number of potential isomers, computational chemistry serves as an essential tool for predicting their structures and relative stabilities. Methods like Density Functional Theory (DFT) can be employed to model the various possible isomeric forms of this compound. aijr.orgchemrxiv.org

The process typically involves these steps:

Structure Generation : Building digital models of all plausible constitutional and stereoisomers based on the rules of the Diels-Alder reaction.

Geometry Optimization : Using computational methods to find the lowest energy (most stable) three-dimensional structure for each isomer. aijr.org

Energy Calculation : Determining the relative energies of the optimized isomers to predict which are thermodynamically more favorable and thus more likely to be formed or be more abundant at equilibrium. nist.gov

Spectra Simulation : Predicting spectroscopic properties, such as NMR chemical shifts or IR vibrational frequencies, for the calculated structures. These simulated spectra can then be compared with experimental data to validate the proposed structures. aijr.org

This computational approach allows researchers to narrow down the list of possible structures and provides a theoretical framework for interpreting complex experimental results.

Conformational Analysis of Fused Polycyclopentadiene Rings

The fused five-membered rings that comprise the skeleton of this compound are not planar. To alleviate angle and torsional strain, these cyclopentane (B165970) and cyclopentene (B43876) rings adopt puckered conformations. dalalinstitute.com The most common non-planar conformation for a five-membered ring is the "envelope" conformation, where four atoms are roughly in a plane and the fifth is out of the plane. dalalinstitute.com

Emerging Research Frontiers and Future Perspectives

Development of Highly Selective and Controlled Tetramer Synthesis

The selective synthesis of tetra-cyclopentadiene from cyclopentadiene (B3395910) (CPD) or its dimer, dicyclopentadiene (B1670491) (DCPD), remains a significant challenge due to the propensity for uncontrolled polymerization and the formation of a mixture of oligomers. nih.gov Traditional methods often rely on thermal processes that lead to a range of cyclopentadiene oligomers, from the trimer to the hexamer, particularly at elevated temperatures over extended periods. nih.gov

Current research is focused on developing catalytic systems that can precisely control the tetramerization process, favoring the formation of the desired this compound isomer while minimizing the production of other oligomers and polymers. One promising approach involves the use of homogeneous palladium catalysts. Studies have demonstrated that palladium-based systems, in the presence of specific phosphorus ligands and acids, can afford a [2+2] isomer of tricyclopentadiene in high yield and selectivity from both cyclopentadiene and dicyclopentadiene. researchgate.netdeepdyve.com Future efforts will likely extend this methodology to achieve selective tetramerization.

Another avenue of exploration is the use of metathesis catalysts. While these are typically employed for ring-opening metathesis polymerization (ROMP) of dicyclopentadiene to produce crosslinked networks, modifications to the catalytic system can lead to the formation of soluble, linear oligomers. kpi.uaosti.gov By carefully selecting the catalyst and incorporating chain-transfer agents, it is possible to control the molar masses of the resulting oligomers. kpi.ua The development of frontal ring-opening metathesis oligomerization (FROMO) has shown promise in rapidly generating linear oligomers of dicyclopentadiene with well-defined chain-ends and molecular weight distributions. osti.gov Further refinement of these techniques could pave the way for the selective synthesis of this compound.

Rational Design of Next-Generation Catalytic Systems

The rational design of catalysts is paramount for achieving high selectivity in cyclopentadiene tetramerization. This involves a deep understanding of the reaction mechanism and the structure-activity relationships of the catalyst. Research in this area is moving towards the development of single-site catalysts and precisely defined catalytic environments.

For instance, in the broader field of olefin oligomerization, silica-supported single-site catalysts containing main group elements like Zn2+ and Ga3+ have been shown to be effective. nih.gov These systems can offer advantages in terms of catalyst stability and product distribution control. The application of similar principles to cyclopentadiene oligomerization could lead to novel catalytic systems with enhanced selectivity for the tetramer.

Group 4 metallocenes, activated by cocatalysts like methylaluminoxane (B55162) (MAO), are another class of catalysts that have been extensively studied for olefin oligomerization. mdpi.comacs.org The performance of these catalysts is highly dependent on the ligand framework and the nature of the activator. For example, mono(cyclopentadienyl-arene)titanium complexes are highly active for the trimerization of ethene. acs.org By systematically modifying the cyclopentadienyl (B1206354) and arene ligands, as well as the bridging unit, it is possible to tune the catalyst's activity and selectivity. A similar design approach could be applied to develop catalysts specifically for the tetramerization of cyclopentadiene.

Furthermore, chromium-based catalysts have shown remarkable selectivity in ethylene (B1197577) tetramerization, producing 1-octene with high purity. researchgate.netrsc.orgnih.gov The ligand design, particularly the use of bulky substituents, plays a crucial role in preventing the formation of inactive species and directing the reaction towards the desired product. mdpi.com Translating these design principles to cyclopentadiene chemistry could unlock new possibilities for selective tetramerization.

Table 1: Comparison of Catalyst Systems for Olefin Oligomerization

| Catalyst System | Olefin Substrate | Key Features | Potential for Cyclopentadiene Tetramerization |

|---|---|---|---|

| Homogeneous Palladium | Cyclopentadiene/Dicyclopentadiene | High selectivity for [2+2] trimer isomer researchgate.netdeepdyve.com | High, with further ligand and condition optimization. |

| Metathesis Catalysts (e.g., Tungsten-based) | Dicyclopentadiene | Produces soluble, linear oligomers with controlled molar masses kpi.ua | Moderate, requires precise control to halt at the tetramer stage. |

| Supported Single-Site (e.g., Zn2+/SiO2, Ga3+/SiO2) | Ethylene, Propylene | Stable, well-defined active sites nih.gov | High, offers potential for high selectivity through site isolation. |

| Group 4 Metallocenes (e.g., Zirconocenes) | Higher α-olefins | Tunable activity and selectivity via ligand modification mdpi.com | High, ligand design can be tailored for specific oligomer products. |

Integration of Advanced Theoretical Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in the rational design of catalysts and the prediction of reaction outcomes. Density Functional Theory (DFT) calculations, for example, can provide detailed insights into reaction mechanisms, transition state geometries, and the electronic and steric effects of ligands. researchgate.netrsc.org

In the context of cyclopentadiene chemistry, computational studies have been used to investigate cycloaddition reactions, predicting the favorability of different reaction pathways and the formation of various products. rsc.org Such theoretical investigations can guide experimental efforts by identifying promising catalyst structures and reaction conditions before they are tested in the laboratory. For instance, computational exploration of group 4 catalysts for ethylene oligomerization has allowed for the suggestion of promising modifications to existing systems to improve their efficiency and selectivity. researchgate.net

Furthermore, computational studies can be employed to understand the conformational preferences of cyclopentane-based oligomers, which can influence their reactivity and material properties. nih.gov By predicting the stable conformations of this compound and its intermediates, theoretical modeling can aid in the design of synthetic routes that favor the formation of the desired isomer. The integration of high-accuracy DFT methods with experimental studies will be crucial for the predictive synthesis of this compound. rsc.org

Exploitation of Novel Reactivity Patterns for Functionalization

Beyond the synthesis of the this compound backbone, there is considerable interest in its subsequent functionalization to introduce new properties and create advanced materials. The unique and complex structure of this compound offers multiple reactive sites that can be targeted for chemical modification.

Research into the functionalization of dicyclopentadiene and its polymers provides a foundation for exploring the reactivity of higher oligomers. acs.org For example, the introduction of functional groups, such as carboxyl groups, into the dicyclopentadiene monomer prior to polymerization can lead to materials with tunable surface energies and higher glass transition temperatures. acs.org A similar strategy could be applied to create functionalized this compound derivatives.

The development of "click chemistry" reactions involving cyclopentadiene provides a versatile toolkit for the functionalization of polymers and other materials. nih.gov These reactions are characterized by high yields, rapid rates, and ease of product purification. Exploiting similar click-type reactions with this compound could enable the facile attachment of a wide range of functional moieties.

Moreover, exploring unusual reactivity patterns, such as those observed in the oxidation of novel heterocycloarenes, could open up new avenues for the functionalization of this compound. rsc.org The inherent strain and unique electronic properties of the this compound scaffold may lead to unexpected and useful chemical transformations. Future research will likely focus on uncovering and harnessing these novel reactivity patterns to create a new generation of functional materials derived from this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopentadiene (CPD) |

| Dicyclopentadiene (DCPD) |

| Tricyclopentadiene |

| 1-octene |

| Ethylene |

| Propylene |

Q & A

Q. What are the standard synthetic routes for tetra-cyclopentadiene, and how can purity be validated?

this compound is typically synthesized via Diels-Alder reactions or catalytic dimerization of cyclopentadiene. Key steps include temperature control (e.g., maintaining -30°C to prevent side reactions) and solvent selection (e.g., anhydrous THF). Purity validation requires a combination of gas chromatography (GC) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .

Q. How should researchers characterize the thermal stability of this compound derivatives?

Use differential scanning calorimetry (DSC) to measure decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere). Cross-validate results with kinetic studies using Arrhenius plots to extrapolate stability under varying conditions. Report uncertainties in thermal data, such as instrument calibration margins .

Q. What spectroscopic techniques are critical for confirming this compound’s molecular structure?

¹H and ¹³C NMR are primary tools for assigning proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretches at ~1650 cm⁻¹). For ambiguous cases, X-ray crystallography provides definitive structural evidence. Always compare experimental spectra with literature benchmarks for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based cycloadditions?

Contradictions often arise from unaccounted variables like solvent polarity, catalyst loading, or moisture sensitivity. Design a factorial experiment to isolate these factors. For example, vary solvent dielectric constants (ε) while keeping other parameters constant. Use statistical tools (e.g., ANOVA) to quantify significance. Publish raw data and experimental logs in supplementary materials to enable peer validation .

Q. What methodologies address discrepancies in computational vs. experimental bond-length data for this compound complexes?

Discrepancies may stem from basis-set limitations in density functional theory (DFT) calculations. Compare multiple functionals (e.g., B3LYP vs. M06-2X) with experimental X-ray data. Include solvation models (e.g., PCM) if reactions occur in solution. Report mean absolute deviations (MADs) between computed and observed values to highlight systematic errors .

Q. How can this compound’s reactivity be modulated for use in asymmetric catalysis?

Strategies include ligand design (e.g., chiral phosphines) and steric tuning of substituents on the cyclopentadienyl rings. Conduct Hammett studies to correlate electronic effects with enantiomeric excess (ee). Use kinetic isotopic effects (KIE) to probe rate-determining steps. Collaborate with computational chemists to model transition states and predict stereochemical outcomes .

Methodological and Analytical Considerations

Q. How should researchers design control experiments to isolate this compound’s role in multi-component reactions?

Employ isotopic labeling (e.g., deuterated cyclopentadiene) to track substrate participation. Use "knockout" experiments by omitting individual components (e.g., catalysts, co-solvents) to identify their contributions. Quantify intermediates via in-situ FTIR or quenching studies with GC-MS .

Q. What systematic approaches are recommended for literature reviews on this compound’s applications?

Adopt PRISMA guidelines for systematic reviews:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Use databases like SciFinder and Reaxys with keywords: "this compound," "cycloaddition," "catalysis."

- Code themes (e.g., synthetic methods, mechanistic insights) using NVivo or similar tools.

- Address publication bias by including negative results from preprint repositories .

Q. How can conflicting data on this compound’s photophysical properties be reconciled?

Perform meta-analyses to identify trends across studies. Variables like excitation wavelength, solvent polarity, and concentration thresholds must be standardized. Collaborate with multiple labs to replicate key findings under unified protocols. Report confidence intervals for emission spectra and quantum yields .

Data Reporting and Reproducibility

Q. What minimal data must be included to ensure reproducibility of this compound syntheses?

Q. How should researchers handle non-reproducible results in catalytic applications of this compound?

Document all variables (e.g., glovebox O₂ levels, catalyst batch variability). Use control charts to monitor process consistency. If irreproducibility persists, publish a "failure analysis" with proposed hypotheses (e.g., trace metal contamination) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.